(R)-(+)-3-Benzyloxy-1,2-propanediol

Description

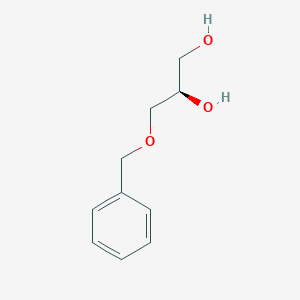

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Benzyloxy-1,2-propanediol, a chiral building block, is of significant interest in synthetic organic chemistry and drug development. Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling proper handling, reaction control, and purification. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental protocols and safety information.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 25-29 °C | [3][4] |

| Boiling Point | 355.1 °C at 760 mmHg | [4] |

| Density | 1.140 g/mL at 20 °C | [4][5] |

| Refractive Index (n20/D) | 1.533 | [5][6] |

| Specific Rotation ([α]20/D) | +5.5° (c = 20 in chloroform) | [3] |

Experimental Protocols

While specific experimental details for the determination of every physical property of this compound are not extensively published, this section outlines the standard methodologies employed for such characterizations.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology: A capillary melting point apparatus is typically used. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point is determined for liquid substances at atmospheric pressure. For high-boiling-point compounds like this compound, distillation under reduced pressure is often employed to prevent decomposition, and the boiling point at atmospheric pressure is extrapolated.

Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation flask connected to a condenser. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. This is observed as a stable temperature reading on a thermometer placed at the vapor outlet.

Density Measurement

The density of a liquid or solid is its mass per unit volume.

Methodology: For a solid, the density can be determined by displacement using a liquid in which it is insoluble. For a liquid, a pycnometer is commonly used. The pycnometer is a flask with a precise volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.

Methodology: A refractometer is used to measure the refractive index. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated using a standard of known refractive index.

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

Methodology: A polarimeter is used to measure the optical rotation. A solution of the compound with a known concentration is prepared in a suitable solvent (in this case, chloroform). This solution is placed in a sample tube of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured. The specific rotation is then calculated using the formula:

[α] = α / (l × c)

where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the sample tube in decimeters

-

c is the concentration of the solution in g/mL

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the carbon-hydrogen framework of the molecule. While detailed spectra are available through databases such as SpectraBase, a general description of the expected signals is provided below.[1][7][8]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the propanediol backbone. The hydroxyl protons may appear as broad singlets.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propanediol moiety.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol functionalities.[1]

Solubility

Safety and Handling

This compound is classified as a combustible solid.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chiral organic compound like this compound.

Caption: Workflow for the determination of physical properties of this compound.

References

- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 56552-80-8 [sigmaaldrich.com]

- 4. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]

- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 6. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (R)-(+)-3-Benzyloxy-1,2-propanediol

CAS Number: 56552-80-8

This technical guide provides a comprehensive overview of (R)-(+)-3-Benzyloxy-1,2-propanediol, a versatile chiral building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physicochemical Properties

This compound, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound valued for its role in asymmetric synthesis.[1] Its stereochemistry makes it an important starting material for the enantioselective synthesis of various biologically active molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 56552-80-8 |

| IUPAC Name | (2R)-3-(phenylmethoxy)propane-1,2-diol[1] |

| Synonyms | (R)-(+)-Glycerol α-Benzyl Ether, (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol, 3-Benzyl-sn-glycerol[1] |

| Molecular Formula | C₁₀H₁₄O₃[1] |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O[1] |

| InChI Key | LWCIBYRXSHRIAP-SNVBAGLBSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 182.22 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid or solid[2] |

| Melting Point | 25-29 °C[2] |

| Boiling Point | 355.1 °C at 760 mmHg |

| Density | 1.140 g/mL at 20 °C[2] |

| Optical Activity | [α]20/D +5.5°, c = 20 in chloroform |

| Solubility | Soluble in common organic solvents. |

Safety and Handling

This compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should be observed.

Table 3: Safety Information

| Parameter | Details |

| GHS Classification | Not a hazardous substance or mixture[3] |

| Storage Temperature | 2-8°C |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves |

| Incompatibilities | Strong oxidizing agents[4] |

| Storage Class | 11 - Combustible Solids |

Applications in Synthesis

This compound is a key chiral building block in the synthesis of a variety of complex molecules. Its primary utility lies in providing a stereochemically defined three-carbon glycerol backbone.

Synthesis of Chiral Pharmaceuticals

A significant application of this compound is in the enantioselective synthesis of beta-blockers, such as (S)-Propranolol. The (R)-configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of the final drug product, which is significantly more active than its (R)-counterpart.

Synthesis of Complex Lipids

This diol serves as a starting material for the synthesis of structured lipids, including ether lipids. For instance, it has been used in the synthesis and immobilization of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol ether lipids.[4]

Experimental Protocols

Synthesis of this compound from (R)-Glycidol

This protocol describes a general method for the synthesis of the title compound from (R)-glycidol and benzyl alcohol.

Materials:

-

(R)-Glycidol

-

Benzyl alcohol

-

A basic catalyst (e.g., sodium hydroxide)

-

An appropriate solvent (e.g., toluene)

Procedure:

-

To a solution of benzyl alcohol in a suitable solvent, add a catalytic amount of a base.

-

Slowly add (R)-glycidol to the mixture at a controlled temperature.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the catalyst with a weak acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The precise gradient will depend on the polarity of any impurities. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 50% ethyl acetate.[5]

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into a glass column, ensuring even packing.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of (S)-Propranolol, a widely used beta-blocker, starting from this compound. This pathway highlights the importance of the starting material's chirality in achieving the desired stereochemistry in the final active pharmaceutical ingredient.

Caption: Synthetic pathway to (S)-Propranolol.

References

- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]

- 3. (<I>R</>)-(+)-3-Benzyloxy-1,2-propanediol SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 5. chem.rochester.edu [chem.rochester.edu]

Spectroscopic Profile of (R)-(+)-3-Benzyloxy-1,2-propanediol: A Technical Guide

Introduction: (R)-(+)-3-Benzyloxy-1,2-propanediol, also known as (R)-Glycerol 1-benzyl ether, is a chiral organic compound widely utilized as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its defined stereochemistry and functional groups make it a valuable precursor for creating enantiomerically pure pharmaceuticals. Accurate characterization of this compound is paramount, and spectroscopic techniques provide the definitive data required for structural confirmation and purity assessment. This guide presents a comprehensive summary of the key spectroscopic data for this compound and outlines the standard experimental protocols for data acquisition.

Chemical Structure and Properties:

-

IUPAC Name: (2R)-3-(phenylmethoxy)propane-1,2-diol[1]

-

Synonyms: (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol

-

CAS Number: 56552-80-8[1]

-

Molecular Formula: C₁₀H₁₄O₃[1]

-

Molecular Weight: 182.22 g/mol [1]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and publicly available spectral information.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.55 | Singlet | 2H | Benzyl protons (-O-CH₂ -Ph) |

| ~ 3.90 | Multiplet | 1H | CH (OH) |

| ~ 3.70 - 3.50 | Multiplet | 4H | -CH₂ -O- and -CH₂ OH |

| ~ 2.75 | Broad Singlet | 2H | Hydroxyl protons (-OH ) |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic CH (C-para) |

| ~ 127.9 | Aromatic CH (C-ortho/meta) |

| ~ 127.7 | Aromatic CH (C-ortho/meta) |

| ~ 73.5 | Benzyl carbon (-O-C H₂-Ph) |

| ~ 72.0 | Methylene carbon (-C H₂-O-) |

| ~ 70.5 | Methine carbon (C H-OH) |

| ~ 64.0 | Methylene carbon (-C H₂-OH) |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1150 - 1050 | C-O stretch | Ether, Alcohol |

| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Table 4: Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Tropylium-like ion from benzyl ether cleavage |

| 91 | [C₇H₇]⁺ | Tropylium cation (benzyl fragment) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following sections describe generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] To ensure magnetic field homogeneity, the sample must be free of any solid particles; filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.

-

Data Acquisition:

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[4] A background spectrum of the empty crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[5]

-

Data Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface.[6][7][8] An evanescent wave penetrates a few microns into the sample, and specific wavelengths are absorbed based on the molecular vibrations of the functional groups.[6] The attenuated IR beam is then directed to the detector. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which is achieved by heating it under high vacuum.[9]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10][11] This collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).[9]

-

Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation into smaller, charged ions and neutral radicals. This process provides a characteristic "fingerprint" for the compound.[11][12]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative ion abundance versus m/z.

Visualization of Analytical Workflow

The spectroscopic analysis of a chemical compound follows a logical progression from sample handling to final data interpretation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of (R)-(+)-3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-(+)-3-Benzyloxy-1,2-propanediol. This document presents detailed spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the experimental workflow, designed to assist researchers in the identification, characterization, and quality control of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.40–7.28 | multiplet | 5H | - | Ar-H |

| 4.55 | singlet | 2H | - | Ph-CH ₂-O |

| 3.89 | doublet of quartets | 1H | 9.9, 5.1 | -CH (OH)- |

| 3.73–3.60 | multiplet | 2H | - | -CH ₂(OH) |

| 3.56 | quintet of doublets | 2H | 9.7, 5.1 | -O-CH ₂-CH- |

| 2.74 | singlet | 1H | - | -OH |

| 2.26 | singlet | 1H | - | -OH |

Experimental Protocol

The following protocol outlines the methodology for the acquisition of the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is acquired on a 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used for data acquisition.

-

Key acquisition parameters include:

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (to achieve an adequate signal-to-noise ratio)

-

-

The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The peaks are integrated to determine the relative number of protons.

-

The multiplicities and coupling constants of the signals are determined.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the ¹H NMR spectrum of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

References

A Comprehensive Technical Guide to (2R)-3-(Phenylmethoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R)-3-(phenylmethoxy)propane-1,2-diol, a chiral building block crucial in synthetic organic chemistry and drug development. This document outlines its chemical identity, physical and spectroscopic properties, and a general synthetic approach, presenting data in a clear, accessible format for laboratory and research applications.

Chemical Identity and Nomenclature

The compound commonly known as (R)-(+)-3-Benzyloxy-1,2-propanediol is systematically named under IUPAC nomenclature as (2R)-3-(phenylmethoxy)propane-1,2-diol [1]. The "(2R)" designation specifies the stereochemistry at the second carbon atom of the propane chain. It is also recognized by several synonyms and identifiers crucial for database searches and procurement.

| Identifier | Value |

| IUPAC Name | (2R)-3-(phenylmethoxy)propane-1,2-diol[1] |

| Common Name | This compound[1] |

| Synonyms | 3-O-Benzyl-sn-glycerol, (R)-Glycerol 1-benzyl ether[1] |

| CAS Number | 56552-80-8[1] |

| Molecular Formula | C₁₀H₁₄O₃[1] |

| Molecular Weight | 182.22 g/mol [1] |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O[1] |

| InChI Key | LWCIBYRXSHRIAP-SNVBAGLBSA-N[1] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of (2R)-3-(phenylmethoxy)propane-1,2-diol are essential for its identification, handling, and use in chemical reactions.

Table 2.1: Physical Properties

| Property | Value |

| Appearance | Solid |

| Melting Point | 25-29 °C[2] |

| Optical Activity | [α]20/D +5.5° (c = 20 in chloroform)[3] |

| Density | 1.140 g/mL at 20 °C[2][4][5] |

| Refractive Index | n20/D 1.533[5] |

| Storage Temperature | 2-8°C[3] |

Table 2.2: Spectroscopic Data

| Spectrum Type | Key Data Source |

| ¹H NMR | Available from suppliers like Sigma-Aldrich[1] |

| ¹³C NMR | Available from suppliers like Sigma-Aldrich[1] |

| FTIR | Available from spectral databases[1][6] |

Experimental Protocols

The synthesis of chiral molecules like (2R)-3-(phenylmethoxy)propane-1,2-diol requires stereoselective methods to ensure the desired enantiomer is produced. A common conceptual approach involves the benzylation of a suitable chiral three-carbon synthon.

Conceptual Synthetic Protocol: Asymmetric Dihydroxylation

A widely used method for preparing chiral diols is the Sharpless asymmetric dihydroxylation. The following is a generalized protocol for the synthesis of a related compound, which illustrates the principles that can be adapted for the synthesis of (2R)-3-(phenylmethoxy)propane-1,2-diol from an appropriate allyl ether.

Objective: To synthesize a chiral diol from an alkene precursor.

Materials:

-

Allyl benzyl ether (precursor)

-

AD-mix-β (for (R)-diol) or AD-mix-α (for (S)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

-

AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until both phases are clear.

-

The allyl benzyl ether precursor is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and warmed to room temperature.

-

The mixture is stirred for an additional hour.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with 2 M NaOH, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired (R)-diol.

Applications in Research and Development

(2R)-3-(phenylmethoxy)propane-1,2-diol serves as a versatile chiral building block in the synthesis of complex organic molecules. Its applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active compounds where stereochemistry is critical for efficacy and safety.

-

Chiral Ligand Synthesis: The diol functionality can be further modified to create chiral ligands for asymmetric catalysis.

-

Lipid Research: It is used in the synthesis of specialized lipids and phospholipids for biochemical and biophysical studies[5].

Visualization of Logical Workflow

The following diagram illustrates the logical workflow for the characterization and verification of (2R)-3-(phenylmethoxy)propane-1,2-diol.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:56552-80-8 | Chemsrc [chemsrc.com]

- 3. This compound 99 56552-80-8 [sigmaaldrich.com]

- 4. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to 3-O-Benzyl-sn-glycerol and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Benzyl-sn-glycerol is a versatile chiral building block essential in the stereospecific synthesis of a wide range of biologically significant molecules. Its unique structure, featuring a glycerol backbone with a protective benzyl group at the sn-3 position, makes it a valuable starting material in pharmaceutical and cosmetic research and development. This technical guide provides an in-depth overview of 3-O-Benzyl-sn-glycerol, including its synonyms, chemical and physical properties, key applications, and detailed experimental protocols for its use in complex organic synthesis.

Nomenclature and Synonyms

3-O-Benzyl-sn-glycerol is known by several alternative names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

| Synonym | Common Usage Context |

| (R)-3-(Benzyloxy)-1,2-propanediol | Systematic IUPAC name, research publications |

| (R)-(+)-3-Benzyloxy-1,2-propanediol | Emphasizes optical rotation, chemical catalogs |

| (R)-Glycerol 1-benzyl ether | Common name in organic synthesis literature |

| 3-Benzyl-sn-glycerol | Abbreviated form, commonly used in lipid chemistry |

| (R)-(+)-Glycerol α-benzyl ether | Less common, older literature |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-O-Benzyl-sn-glycerol is fundamental for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 56552-80-8 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Oily product or solid.[1] |

| Purity | ≥ 98% (HPLC).[1] |

| Storage Conditions | 0-8 °C.[1] |

| Optical Rotation | The specific rotation has been observed to be concentration-dependent, changing from (+) to (–) with increasing concentration in chloroform.[2] |

| Solubility | The benzyl group enhances its solubility and stability.[1] |

| ¹H NMR (CDCl₃) | δ 7.27–7.37 (m, 5H), 4.56 (s, 2H), 3.96–4.02 (m, 1H), 3.55 (dd, J = 4.4, 9.7 Hz, 1H), 3.48 (dd, J = 6.3, 9.7 Hz, 1H).[2] |

| ¹³C NMR (CDCl₃) | δ 138.0, 128.4, 127.8, 127.7, 73.8, 73.5, 71.4, 69.5, 59.2.[2] |

| Infrared (IR) (neat) | 3464, 2878, 1451, 1196, 1111 cm⁻¹.[2] |

Applications in Research and Development

3-O-Benzyl-sn-glycerol is a cornerstone in the synthesis of complex chiral molecules, particularly in the fields of pharmaceuticals and cosmetics.

Pharmaceutical Development

The primary application of 3-O-Benzyl-sn-glycerol is as a chiral precursor in the synthesis of bioactive lipids and prodrugs.[3][4] Its defined stereochemistry is crucial for the biological activity of the final products. It serves as a key intermediate in the synthesis of various pharmaceutical agents, with a role in enhancing drug solubility and bioavailability.[1]

A notable application is in the chemoenzymatic synthesis of enantiostructured triacylglycerol (TAG) prodrugs. These prodrugs can carry non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or naproxen, and omega-3 polyunsaturated fatty acids (PUFAs) such as EPA and DHA.[3][4] The specific placement of these moieties on the glycerol backbone, made possible by starting with 3-O-Benzyl-sn-glycerol, is critical for their targeted delivery and release.

Cosmetic Formulations

In the cosmetic industry, 3-O-Benzyl-sn-glycerol is utilized for its moisturizing properties, which are attributed to its glycerol backbone.[1] It is incorporated into skincare products to improve skin hydration and texture.[1]

Biochemical Research

Researchers use 3-O-Benzyl-sn-glycerol as a reagent in biochemical assays for studying glycerolipid metabolism. This aids in understanding metabolic pathways and their roles in various diseases.[1]

Experimental Protocols

The following section details a key experimental application of 3-O-Benzyl-sn-glycerol in the synthesis of a triacylglycerol prodrug intermediate, as described in the literature.

Chemoenzymatic Synthesis of 3-O-benzyl-1-[(S)-2-(4-isobutylphenyl)propanoyl]-sn-glycerol

This protocol outlines the lipase-catalyzed acylation of 3-O-Benzyl-sn-glycerol with an activated form of (S)-ibuprofen.

Materials:

-

3-O-Benzyl-sn-glycerol

-

(S)-Ibuprofen acetoxime ester

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Boric acid-impregnated silica gel for chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 3-O-Benzyl-sn-glycerol (100 mg, 0.549 mmol) in anhydrous toluene (5 mL) in a flask containing activated molecular sieves, add (S)-ibuprofen acetoxime ester (163 mg, 0.659 mmol).

-

Add immobilized CAL-B (45 mg) to the mixture.

-

Seal the flask and place it in a shaker incubator at 40 °C and 200 rpm.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter off the enzyme and the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using boric acid-impregnated silica gel with a hexane/ethyl acetate gradient to yield the pure product.

The use of boric acid-impregnated silica gel is a critical step to prevent acyl migration during purification.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic utility of 3-O-Benzyl-sn-glycerol.

Synthesis of a Triacylglycerol (TAG) Prodrug Intermediate

Caption: Chemoenzymatic synthesis of a TAG prodrug from 3-O-Benzyl-sn-glycerol.

Conclusion

3-O-Benzyl-sn-glycerol is an indispensable chiral synthon in modern organic chemistry. Its well-defined stereochemistry and the versatility of its protecting group provide a reliable route for the synthesis of complex, enantiomerically pure molecules for pharmaceutical and cosmetic applications. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating the effective use of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

A Technical Guide to (R)-Glycerol 1-benzyl ether for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Glycerol 1-benzyl ether, a critical chiral building block in the synthesis of various pharmaceutical compounds. This document outlines commercial sources, key quality attributes, and relevant experimental methodologies to assist researchers and drug development professionals in its effective procurement and application.

Commercial Suppliers and Specifications

The selection of a reliable commercial supplier is paramount for ensuring the quality and consistency of starting materials in drug development. Below is a summary of commercially available (R)-Glycerol 1-benzyl ether, also known as 3-O-Benzyl-sn-glycerol. While purity is a commonly reported specification, enantiomeric excess (e.e.) is a critical parameter for chiral compounds that often requires direct inquiry with the supplier or analysis upon receipt.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Appearance | Storage Conditions |

| Chem-Impex | 3-O-Benzyl-sn-glycerol | 56552-80-8 | C₁₀H₁₄O₃ | 182.22 | ≥ 98% (HPLC)[1] | Oily product[1] | 0-8 °C[1] |

| Sigma-Aldrich | (R)-(+)-3-Benzyloxy-1,2-propanediol | 56552-80-8 | C₁₀H₁₄O₃ | 182.22 | Not specified on website | - | - |

| Thermo Scientific Chemicals | Benzyl (R)-(-)-glycidyl ether* | 14618-80-5 | C₁₀H₁₂O₂ | 164.20 | ≥ 98+% (GC)[2][3] | Clear colorless liquid[2] | 2-8 °C[4] |

*Note: Benzyl (R)-(-)-glycidyl ether is a closely related chiral building block and is often used in similar synthetic applications.

Key Quality Attribute: Enantiomeric Excess

For chiral molecules like (R)-Glycerol 1-benzyl ether, the enantiomeric excess (e.e.) is a crucial quality attribute that defines the proportion of the desired enantiomer to the undesired one. High enantiomeric purity is essential in pharmaceutical applications as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Experimental Protocols

I. Synthesis of a Chiral Beta-Blocker Intermediate using a Glycerol Derivative

This protocol provides a generalized procedure for the synthesis of a chiral intermediate for beta-blockers, adapting strategies from the synthesis of propranolol.[5][6][7] (R)-Glycerol 1-benzyl ether serves as the chiral source to establish the stereochemistry of the final product.

Objective: To synthesize (R)-1-(benzyloxy)-3-(naphthalen-1-yloxy)propan-2-ol.

Materials:

-

(R)-Glycerol 1-benzyl ether

-

1-Naphthol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Mitsunobu Reaction:

-

To a solution of (R)-Glycerol 1-benzyl ether (1 equivalent) and 1-naphthol (1.2 equivalents) in anhydrous toluene, add triphenylphosphine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected intermediate.

-

-

Deprotection (if a protecting group is used on the diol):

-

This step is illustrative for a related synthesis starting from a protected glycerol derivative. For a starting material like (R)-Glycerol 1-benzyl ether which already has a free secondary hydroxyl, this specific deprotection is not necessary. However, in multi-step syntheses, protecting groups are common. For instance, a ketal protecting group can be removed using an acid catalyst like cerium ammonium nitrate (CAN) in a suitable solvent system.[5][7]

-

-

Epoxidation and Ring Opening (Alternative Strategy):

-

An alternative approach involves converting the diol to an epoxide followed by regioselective ring-opening.[5][7]

-

Mesylation: React the diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.

-

Epoxide Formation: Treat the mesylate with a base like sodium hydroxide in a solvent such as dioxane at elevated temperature (e.g., 70 °C) to form the corresponding epoxide.[7]

-

Ring Opening: React the epoxide with the desired nucleophile (e.g., the sodium salt of 1-naphthol) to open the ring and form the beta-blocker precursor.

-

Work-up and Purification:

-

After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

II. Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the enantiomeric excess of a chiral glycerol derivative.[8][9][10]

Objective: To separate and quantify the enantiomers of a chiral glycerol derivative to determine its enantiomeric purity.

Materials and Equipment:

-

Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralpak® or Chiralcel®)

-

HPLC system with a UV detector

-

Mobile phase solvents (e.g., n-hexane, isopropanol)

-

Sample of the chiral glycerol derivative

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[10]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (or similar)

-

Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for specific compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Record the chromatogram. The two enantiomers should appear as separate peaks.

-

Integrate the peak areas of both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualizations

Workflow for Supplier Selection

The following diagram illustrates a typical workflow for selecting a commercial supplier for a critical raw material in a pharmaceutical development setting.

Caption: Workflow for selecting a commercial supplier.

Simplified Signaling Pathway

This diagram represents a simplified signaling pathway where a chiral molecule, potentially synthesized using (R)-Glycerol 1-benzyl ether as a precursor, acts as a ligand for a G-protein coupled receptor (GPCR).

Caption: Simplified GPCR signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L13980.03 [thermofisher.com]

- 3. Benzyl (R)-(-)-glycidyl ether, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uma.es [uma.es]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Properties and Analysis of C10H14O3 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of compounds with the molecular formula C10H14O3. This formula represents a variety of isomers with diverse biological activities, making them significant subjects of research in pharmacology and drug development. This document details the molecular weight, provides experimental protocols for synthesis and analysis, and visualizes key biological pathways associated with prominent isomers.

Molecular Formula and Weight

The molecular formula C10H14O3 indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The molecular weight of these isomers is a critical parameter for their identification and characterization.

| Parameter | Value | Source |

| Molecular Formula | C10H14O3 | N/A |

| Molar Mass | 182.22 g/mol | [1] |

| Exact Mass | 182.0943 u | [1] |

Prominent Isomers and Their Significance

Two notable isomers of C10H14O3 are Mephenesin and Dihydroconiferyl alcohol, each with distinct biological effects that are of interest in drug development and plant biology, respectively.

| Isomer | IUPAC Name | CAS Number | Biological Significance |

| Mephenesin | 3-(2-methylphenoxy)propane-1,2-diol | 59-47-2 | Centrally acting muscle relaxant.[2][3] |

| Dihydroconiferyl alcohol | 4-(3-hydroxypropyl)-2-methoxyphenol | 2305-13-7 | Plant metabolite with growth-regulating and antioxidant properties.[4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of C10H14O3 isomers, focusing on Mephenesin and Dihydroconiferyl alcohol as primary examples.

Synthesis Protocols

3.1.1 Synthesis of Mephenesin

Mephenesin can be synthesized via a nucleophilic substitution reaction between the sodium salt of o-cresol and 3-chloro-1,2-propanediol.[1]

Materials:

-

o-cresol

-

Sodium hydroxide (NaOH)

-

3-chloro-1,2-propanediol

-

Water

-

Ether

Procedure:

-

Formation of Sodium o-cresolate: React o-cresol with an aqueous solution of sodium hydroxide to form its sodium salt.

-

Nucleophilic Substitution: Add 3-chloro-1,2-propanediol to the sodium o-cresolate solution. Heat the mixture to facilitate the nucleophilic substitution reaction, forming Mephenesin.

-

Work-up and Extraction: After the reaction is complete, cool the mixture. Extract the aqueous solution with ether.

-

Purification: Combine the ether layers and wash them to remove impurities. Evaporate the ether to yield crude Mephenesin. Further purification can be achieved by recrystallization.

3.1.2 Synthesis of Dihydroconiferyl Alcohol

Dihydroconiferyl alcohol can be synthesized by the catalytic hydrogenation of coniferyl alcohol.

Materials:

-

Coniferyl alcohol

-

Methanol

-

Acetic acid

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Procedure:

-

Dissolution: Dissolve coniferyl alcohol in a 95:5 mixture of methanol and acetic acid.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Seal the reaction flask and purge with an inert gas (e.g., nitrogen). Introduce hydrogen gas and maintain a slight positive pressure. Stir the mixture vigorously at room temperature overnight.

-

Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once complete, vent the excess hydrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction and Washing: Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dihydroconiferyl alcohol.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Analytical Protocols

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dihydroconiferyl Alcohol

This protocol is for the analysis of dihydroconiferyl alcohol following derivatization.

Procedure:

-

Derivatization: To a dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and pyridine. Heat the mixture to produce the trimethylsilyl (TMS) derivative.

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Use Helium at a constant flow of 1 mL/min.

-

MS Parameters: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Scan over a mass range of m/z 50-550.

-

-

Data Analysis: Identify the TMS derivative of dihydroconiferyl alcohol based on its retention time and mass spectrum by comparison with a standard.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for C10H14O3 Isomer Characterization

This general protocol can be applied to characterize C10H14O3 isomers like Mephenesin and Dihydroconiferyl alcohol.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, use a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the proton signals to determine the number and connectivity of hydrogen atoms.

-

¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., aromatic, aliphatic, alcohol, ether).

-

The specific spectral data will vary depending on the isomer's unique structure. For example, the signals for the aromatic protons and the methyl group in Mephenesin will differ from the corresponding signals in Dihydroconiferyl alcohol due to their different substitution patterns on the benzene ring.

-

Biological Signaling Pathways

The biological activities of Mephenesin and Dihydroconiferyl alcohol are mediated through their interaction with specific signaling pathways.

Mephenesin and the GABAergic Pathway

Mephenesin acts as a centrally acting muscle relaxant by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] It is believed to potentiate GABAergic transmission, leading to a decrease in neuronal excitability and subsequent muscle relaxation.[7]

Dihydroconiferyl Alcohol and Plant Hormone Signaling

Dihydroconiferyl alcohol has been shown to act synergistically with the plant hormones auxin and cytokinin to promote plant cell division and growth.[4] The exact molecular mechanism is still under investigation, but it is thought to modulate the signaling pathways of these primary phytohormones.

Conclusion

The molecular formula C10H14O3 encompasses a range of structurally diverse isomers with significant and varied biological activities. This guide provides a foundational understanding of the key properties, synthesis, and analysis of these compounds, with a focus on the pharmacologically relevant Mephenesin and the plant metabolite Dihydroconiferyl alcohol. The detailed experimental protocols and visual representations of signaling pathways serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics and biomolecules. Further investigation into the specific mechanisms of action and structure-activity relationships of these and other C10H14O3 isomers will continue to be a fruitful area of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. glbrc.org [glbrc.org]

- 4. researchgate.net [researchgate.net]

- 5. Interplay of Auxin and Cytokinin in Lateral Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. What is the mechanism of Mephenesin? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Safe Handling and Use of (R)-(+)-3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental applications of (R)-(+)-3-Benzyloxy-1,2-propanediol. The information is intended to support laboratory research and drug development activities by providing a consolidated resource on the physical and chemical properties, safe handling procedures, and a representative experimental protocol for this versatile chiral building block.

Chemical and Physical Properties

This compound, also known as 3-O-Benzyl-sn-glycerol, is a valuable chiral intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 56552-80-8 | [1] |

| Appearance | Colorless to light yellow clear liquid or solid | |

| Melting Point | 25-29 °C (lit.) | |

| Boiling Point | 140-145 °C | [2] |

| Density | 1.140 g/mL at 20 °C (lit.) | [2] |

| Optical Activity | [α]20/D +5.5°, c = 20 in chloroform | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Stability | Stable. Hygroscopic. Combustible. Incompatible with strong oxidizing agents. | [2] |

Safety and Handling

While some sources classify this compound as not a hazardous substance or mixture, it is crucial to handle it with the appropriate care in a laboratory setting. The following procedures are recommended for safe handling and storage.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is paramount when handling this chemical. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

-

Respiratory Protection: In case of dust formation or handling in a poorly ventilated area, a type N95 (US) or equivalent respirator is advised.

-

Protective Clothing: A standard laboratory coat should be worn to protect personal clothing.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from heat and sources of ignition.

-

-

Storage:

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Management

In case of a spill, follow these steps:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.

Experimental Protocols

This compound is a key chiral building block in the synthesis of various complex molecules, including pharmaceuticals and materials for biochemical research.[3]

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: General laboratory workflow for this compound.

Representative Experimental Protocol: Synthesis of a Tethered Lipid Bilayer Membrane Precursor

The following is a representative protocol adapted from the literature, demonstrating the use of (±)-3-Benzyloxy-1,2-propanediol in the synthesis of a lipid precursor. While the original study used the racemic mixture, the procedure is directly applicable to the (R)-enantiomer for the synthesis of chiral lipids.

Objective: To synthesize 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC).

Materials:

-

This compound

-

Phytanyl bromide

-

Sodium hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

-

Palladium on charcoal (Pd/C) catalyst

-

Ethanol

-

Tetraethylene glycol mono(p-toluenesulfonate)

-

3-(Trichlorosilyl)propyl chloride

-

Appropriate solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Alkylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in dry DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture again in an ice bath and add phytanyl bromide dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-O-benzyl-2,3-di-O-phytanyl-sn-glycerol by column chromatography.

-

-

Debenzylation:

-

Dissolve the purified product from the previous step in ethanol.

-

Add a catalytic amount of palladium on charcoal (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 2,3-di-O-phytanyl-sn-glycerol.

-

-

Ethylene Glycol Moiety Attachment:

-

Dissolve the debenzylated product in dry DMF.

-

Add sodium hydride portion-wise at 0°C.

-

After stirring, add tetraethylene glycol mono(p-toluenesulfonate) and allow the reaction to proceed at room temperature.

-

Work up the reaction as described in the alkylation step and purify the product by column chromatography.

-

-

Silanization:

-

The terminal hydroxyl group of the tetraethylene glycol moiety is then reacted with 3-(trichlorosilyl)propyl chloride to introduce the silane anchor for surface attachment. This step is typically performed under anhydrous conditions.

-

The following diagram illustrates the key transformations in this synthetic sequence.

Caption: Key synthetic steps using this compound.

Waste Disposal

The disposal of this compound and any waste generated from its use must be handled responsibly to ensure environmental safety and regulatory compliance.

-

Waste Classification: Treat all waste containing this compound, including contaminated materials like gloves, absorbent pads, and glassware, as hazardous chemical waste.

-

Containerization:

-

Collect liquid waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

-

Collect solid waste, such as contaminated consumables, in a separate, clearly labeled, and sealed waste bag or container.

-

-

Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the name of the generating laboratory or researcher.

-

Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from sources of ignition.

-

Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this chemical or its solutions down the drain.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle and utilize this compound in their laboratory work, contributing to both scientific advancement and a safe working environment.

References

Methodological & Application

Application Notes and Protocols: Selective Tosylation of (R)-(+)-3-Benzyloxy-1,2-propanediol

Abstract

This document provides a detailed protocol for the selective monotosylation of (R)-(+)-3-Benzyloxy-1,2-propanediol at the primary hydroxyl group. This procedure is a crucial step in synthetic organic chemistry, transforming a primary alcohol into a good leaving group, thereby facilitating subsequent nucleophilic substitution reactions for the synthesis of various chiral building blocks. The protocol emphasizes controlled reaction conditions to achieve high regioselectivity and yield. This method is particularly relevant for researchers and professionals in drug development and medicinal chemistry.

Introduction

This compound is a versatile chiral starting material in organic synthesis. The selective functionalization of its two hydroxyl groups is a common requirement for the elaboration of more complex molecules. Tosylation, the conversion of an alcohol to a p-toluenesulfonate (tosylate), is a fundamental transformation that activates the hydroxyl group, making it an excellent leaving group for SN2 reactions.[1]

The challenge in the tosylation of diols lies in achieving regioselectivity, as both hydroxyl groups can potentially react.[2] In the case of this compound, the primary hydroxyl group is sterically less hindered than the secondary hydroxyl group, making it more susceptible to reaction with the bulky tosyl chloride. By carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents, selective monotosylation at the primary position can be achieved with high efficiency.[2] This protocol outlines a standard and reliable method for this selective transformation using tosyl chloride in the presence of a base.

Experimental Protocol

This protocol is adapted from general procedures for the selective tosylation of diols.[1][2]

Materials:

-

This compound (>98%)[3]

-

p-Toluenesulfonyl chloride (TsCl, >98%)

-

Pyridine (anhydrous, >99%)

-

Dichloromethane (DCM, anhydrous, >99.8%)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the stirred solution.

-

Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30-60 minutes using a dropping funnel. Maintaining a slow addition rate is crucial for selectivity.[2]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value |

| This compound | 1.0 eq |

| p-Toluenesulfonyl chloride (TsCl) | 1.1 eq |

| Pyridine | 2.0 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C |

| Reaction Time | 2-4 hours (monitored by TLC) |

| Expected Product | (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate |

| Expected Yield | >85% (after purification) |

Visualizations

Experimental Workflow

Caption: Workflow for the selective tosylation of this compound.

Reaction Pathway

Caption: Selective tosylation of the primary hydroxyl group.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine is a flammable, harmful, and malodorous liquid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid contact with skin, eyes, and mucous membranes.

Conclusion

The protocol described provides a reliable and selective method for the monotosylation of this compound. The key to achieving high regioselectivity lies in the controlled addition of tosyl chloride at a low temperature, which favors the reaction at the less sterically hindered primary hydroxyl group. This procedure yields a valuable chiral intermediate that can be used in a wide array of subsequent synthetic transformations.

References

Application Notes and Protocols: Protecting Group Strategies for 3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common protecting group strategies for 3-benzyloxy-1,2-propanediol, a versatile building block in organic synthesis. The strategic protection of the primary and secondary hydroxyl groups is crucial for achieving desired chemical transformations in multi-step syntheses. This document outlines protocols for the protection of the diol functionality as a cyclic acetonide and for the selective protection of the primary hydroxyl group with silyl, trityl, and benzoyl ethers.

Acetonide Protection of the 1,2-Diol

The formation of a cyclic acetonide is an efficient method for the simultaneous protection of the 1,2-diol in 3-benzyloxy-1,2-propanediol. This protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Data Presentation: Acetonide Formation

| Protecting Group | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetonide | Acetone, p-TsOH | None | Reflux | 12 | >95 (analogous) | [1][2] |

| Acetonide | 2,2-Dimethoxypropane, p-TsOH | Acetone | Room Temp | 2 | ~98 (analogous) | [3] |

Experimental Protocol: Acetonide Protection

Materials:

-

3-Benzyloxy-1,2-propanediol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

-

Acetone (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

To a solution of 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the acidic catalyst is neutralized.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Deprotection Protocol: Acetonide Cleavage

Materials:

-

Acetonide-protected 3-benzyloxy-1,2-propanediol

-

Aqueous solution of a mild acid (e.g., 80% acetic acid or 1M HCl)

-

Organic solvent (e.g., tetrahydrofuran (THF) or methanol)

Procedure:

-

Dissolve the acetonide-protected compound in a mixture of an organic solvent and the aqueous acidic solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected diol.

Selective Protection of the Primary Hydroxyl Group

Due to steric hindrance, the primary hydroxyl group of 3-benzyloxy-1,2-propanediol can be selectively protected in the presence of the secondary hydroxyl group. This allows for further functionalization of the secondary alcohol.

Data Presentation: Selective Primary Alcohol Protection

| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TBDMS | TBDMSCl | Imidazole | DMF | Room Temp | 2-4 | High (general) | [4] |

| Trityl (Tr) | Trityl chloride | Pyridine, DMAP (cat.) | CH₂Cl₂ | Room Temp | 12 | ~85 (on 1,2-hexanediol) | [2] |

| Benzoyl (Bz) | Benzoyl chloride | Pyridine | CH₂Cl₂ | -20 to 0 | 2-4 | Regioisomeric mixture | [5] |

Note: Yields are based on general procedures or analogous substrates and may vary for 3-benzyloxy-1,2-propanediol.

Experimental Protocols: Selective Primary Alcohol Protection

Materials:

-

3-Benzyloxy-1,2-propanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting product by silica gel column chromatography.[4]

Materials:

-

3-Benzyloxy-1,2-propanediol

-